molecular formula C23H13ClF3N3 B2592685 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-32-5

1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2592685
CAS No.: 901265-32-5
M. Wt: 423.82
InChI Key: YUDCLJTWSRRUOU-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl, phenyl, and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions tailored to the specific requirements of large-scale production.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

These reactions can lead to the formation of various derivatives, each with potentially unique properties and applications.

Scientific Research Applications

1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new agrochemicals and other industrial products that require specific chemical properties.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3N3/c24-16-7-4-8-17(12-16)30-22-18-10-9-15(23(25,26)27)11-20(18)28-13-19(22)21(29-30)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDCLJTWSRRUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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